![molecular formula C14H11BrClNO2 B14352193 N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is an organic compound that features a formamide group attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide typically involves the following steps:
Bromination: The starting material, 2-bromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to form 2-bromophenyl methoxy.
Chlorination: The methoxylated compound is chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formylation: Finally, the chlorinated compound is reacted with formamide in the presence of a catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the formamide group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Products include amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[(2-chlorophenyl)methoxy]-5-bromophenyl]formamide
- N-[2-[(2-fluorophenyl)methoxy]-5-chlorophenyl]formamide
- N-[2-[(2-iodophenyl)methoxy]-5-chlorophenyl]formamide
Uniqueness
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H11BrClNO2 |
|---|---|
Molekulargewicht |
340.60 g/mol |
IUPAC-Name |
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-4-2-1-3-10(12)8-19-14-6-5-11(16)7-13(14)17-9-18/h1-7,9H,8H2,(H,17,18) |
InChI-Schlüssel |
RAGBOSUOOJHHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)NC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
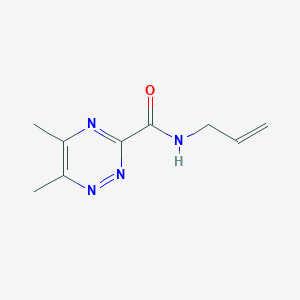
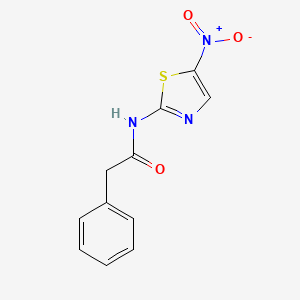
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

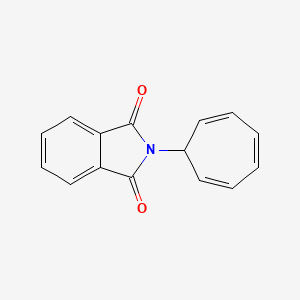
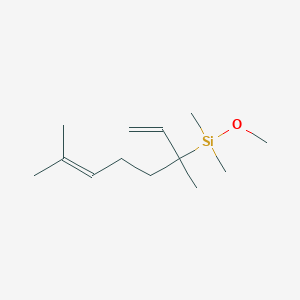
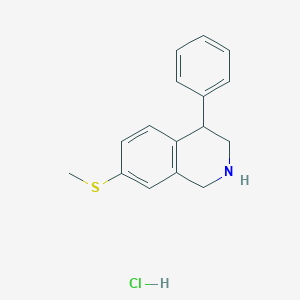
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
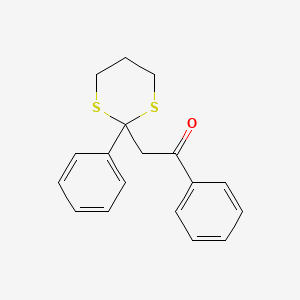
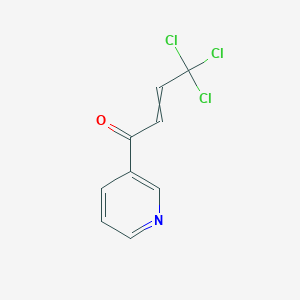
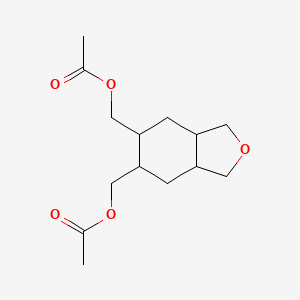
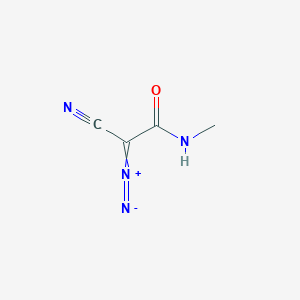
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
